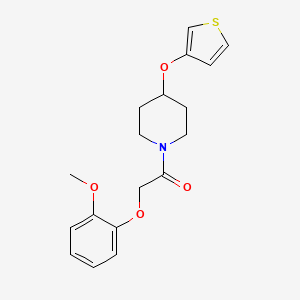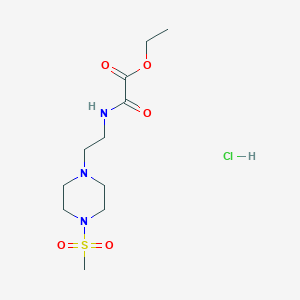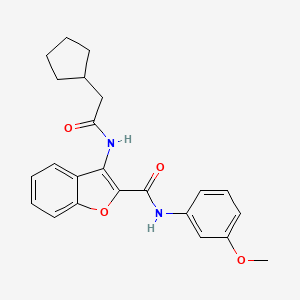
3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a compound would include its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study on the reactivity of benzolactone/lactam compounds under basic conditions revealed insights into coupling reactions and ring transformations involving benzofuran derivatives. Such reactions are pivotal for creating complex molecules with potential therapeutic applications (Kammel et al., 2015). Moreover, the exploration of novel synthetic pathways for benzodifuranyl and related compounds highlights the versatility of benzofuran derivatives in generating bioactive molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
Research on benzofuran-2-carboxamide derivatives has unveiled their potential neuroprotective and antioxidant activities. A series of these derivatives were synthesized and evaluated, with some showing significant protection against NMDA-induced excitotoxic neuronal cell damage. This suggests their potential application in treating neurodegenerative diseases (Cho et al., 2015).
Anticancer Properties
The synthesis of 2-phenylthiazole-4-carboxamide derivatives, including benzofuran components, showed promising cytotoxic activities against various human cancer cell lines. This research indicates the potential of benzofuran derivatives in the development of new anticancer agents (Aliabadi et al., 2010).
Supramolecular Chemistry
A study demonstrated the formation of novel supramolecular packing motifs with benzofuran derivatives. These compounds exhibit unique structural features, suggesting their potential in the design of new materials with specific optical or electronic properties (Lightfoot et al., 1999).
Antimicrobial Activity
Research into novel benzofuran hydroxamic acids as 5-lipoxygenase inhibitors also highlighted their potential antimicrobial activity. This opens up possibilities for benzofuran derivatives in developing new treatments for bacterial infections (Ohemeng et al., 1994).
Safety And Hazards
This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, etc.
Orientations Futures
This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made.
Propriétés
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-17-10-6-9-16(14-17)24-23(27)22-21(18-11-4-5-12-19(18)29-22)25-20(26)13-15-7-2-3-8-15/h4-6,9-12,14-15H,2-3,7-8,13H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXPSCAEMUXGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
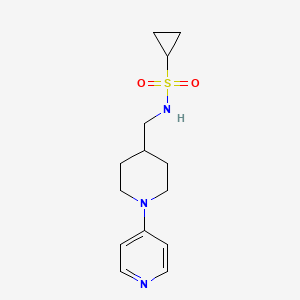
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
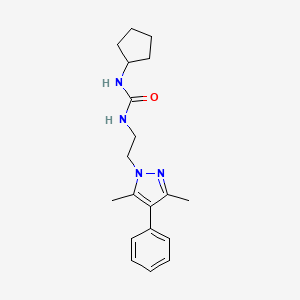
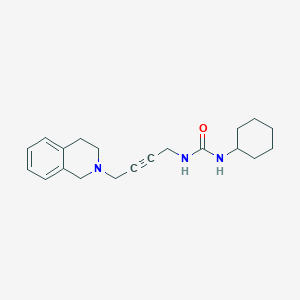
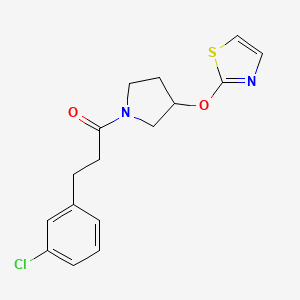
![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)
